

Peptide-Based Inhibitors of Viral Capsid Assembly: A Technical Guide

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Compound of Interest

Compound Name: Capsid assembly inhibitor

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This technical guide provides an in-depth overview of peptide-based inhibitors targeting the crucial process of viral capsid assembly. As viruses continue to pose a significant threat to global health, interfering with the formation of the protective protein shell that encapsidates the viral genome represents a promising antiviral strategy. This document details the mechanisms of action, quantitative inhibitory data, and key experimental protocols for studying these inhibitors, with a focus on Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Human Papillomavirus (HPV).

Introduction to Viral Capsid Assembly Inhibition

Viral capsids are complex macromolecular structures composed of repeating protein subunits that self-assemble to protect the viral genetic material. The process of capsid assembly is a highly orchestrated series of protein-protein interactions, making it an attractive target for therapeutic intervention. Peptide-based inhibitors are designed to specifically disrupt these interactions, leading to the formation of non-infectious or incomplete viral particles. These peptides can be derived from native capsid protein sequences to act as competitive inhibitors or identified through screening techniques like phage display.[1][2] Their high specificity and potential for rational design make them valuable tools in antiviral drug development.[3]

Quantitative Data of Peptide-Based Capsid Assembly Inhibitors

The potency of peptide-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), dissociation constant (Kd), or inhibition constant (Ki). The following tables summarize key quantitative data for peptide inhibitors against HIV, HBV, and HPV capsid assembly.

Table 1: Peptide Inhibitors of HIV-1 Capsid Assembly

Peptide Inhibitor	Target	Assay Type	IC50/Kd	Reference
CAI	CA C-terminal domain	In vitro assembly	~50 μ M (IC50)	[4]
NYAD-1	CA C-terminal domain	Single-cycle infection	4-15 μ M (IC50)	[5]
CAC1	CA C-terminal domain	In vitro assembly	Inhibition observed	[3]
CAC1M	CA C-terminal domain	In vitro assembly	Inhibition observed	[3]
H8	CA NTD-CTD interface	In vitro assembly	Inhibition observed	[3]

Table 2: Peptide Inhibitors of HBV Core Protein Assembly

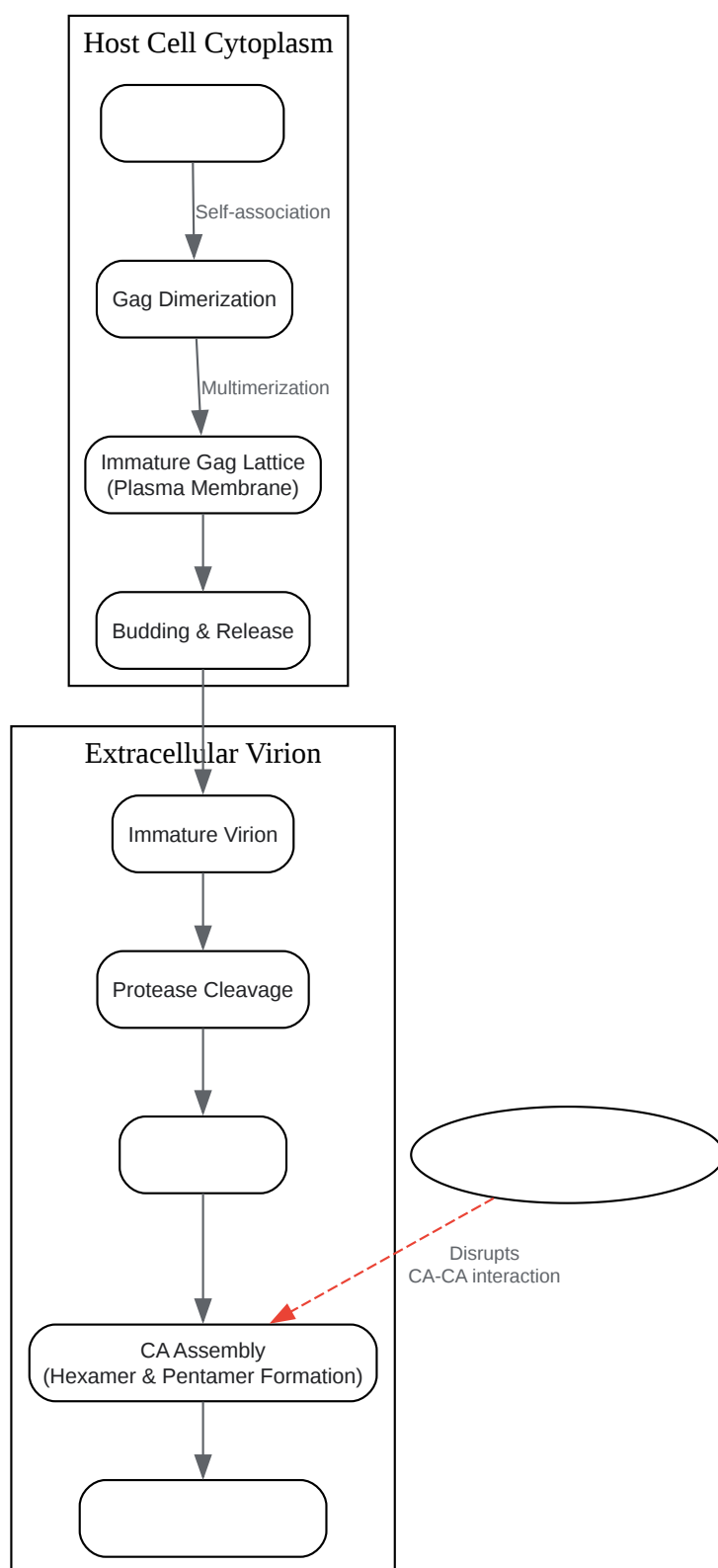
Peptide Inhibitor	Target	Assay Type	IC50/Kd	Reference
Peptide 2	HBcAg	L-HBsAg binding inhibition	0.8 μ M (IC50)	[6]
Peptide 3	HBcAg	L-HBsAg binding inhibition	2.4 μ M (IC50)	[6]
Peptide 4	HBcAg	L-HBsAg binding inhibition	6.4 μ M (IC50)	[6]
19Ac	HBcAg	Capsid formation	More potent than 19Ac	[7][8]
20Ac	HBcAg	Capsid formation	~2x more potent than 19Ac	[3][7][8]
MHRSLGGRMK GA	HBcAg	Isothermal titration calorimetry	79.4 μ M (Kd)	[9]
WSFFSNI	HBcAg	Isothermal titration calorimetry	18.5 μ M (Kd)	[9]

Table 3: Peptide Inhibitors of HPV L1 Pentamer Formation

Peptide Inhibitor	Target	Assay Type	IC50/Kd	Reference
pep14	HPV 16 L1	In vitro pentamer formation	19.38 nM (IC50)	[4][10][11][12][13]
Peptide 18283	HPV 16 L1	Cell binding	300 nM (Affinity Constant)	
Peptide 18294	HPV 16 L1	Cell binding	600 nM (Affinity Constant)	

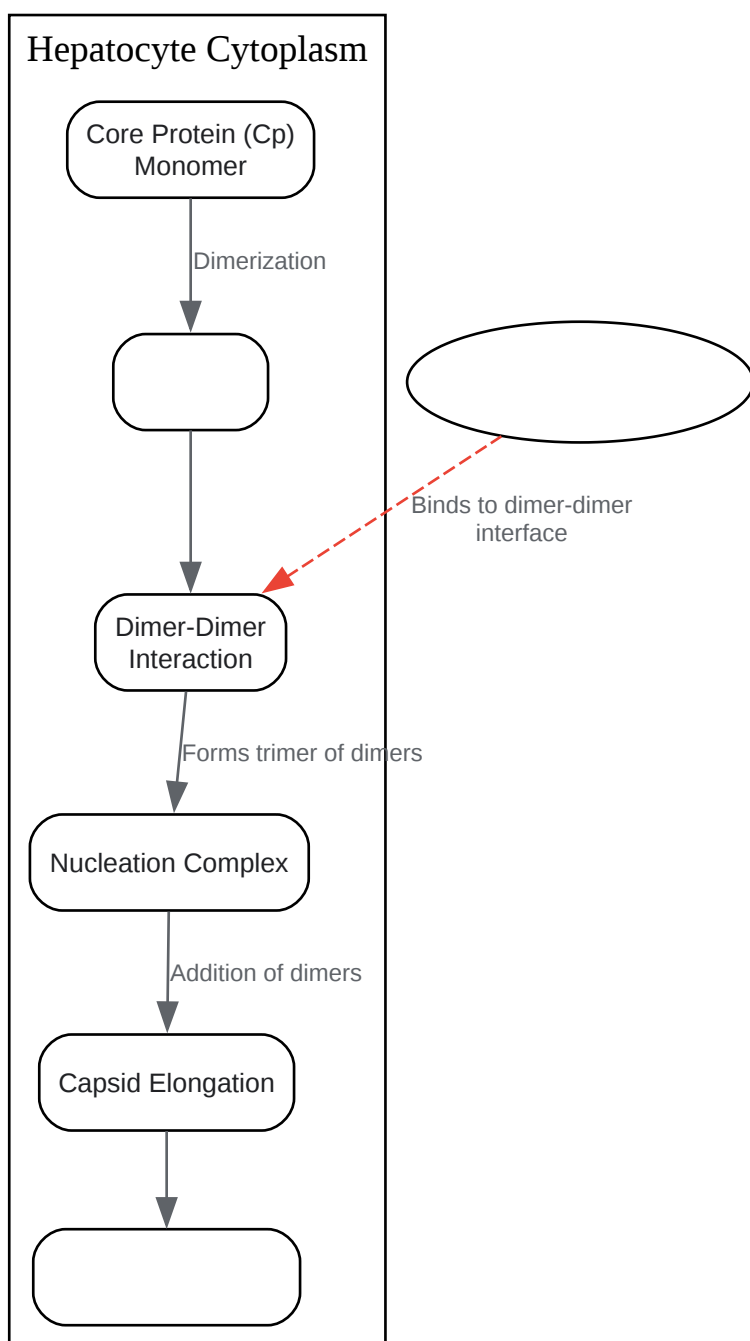
Signaling Pathways and Assembly Mechanisms

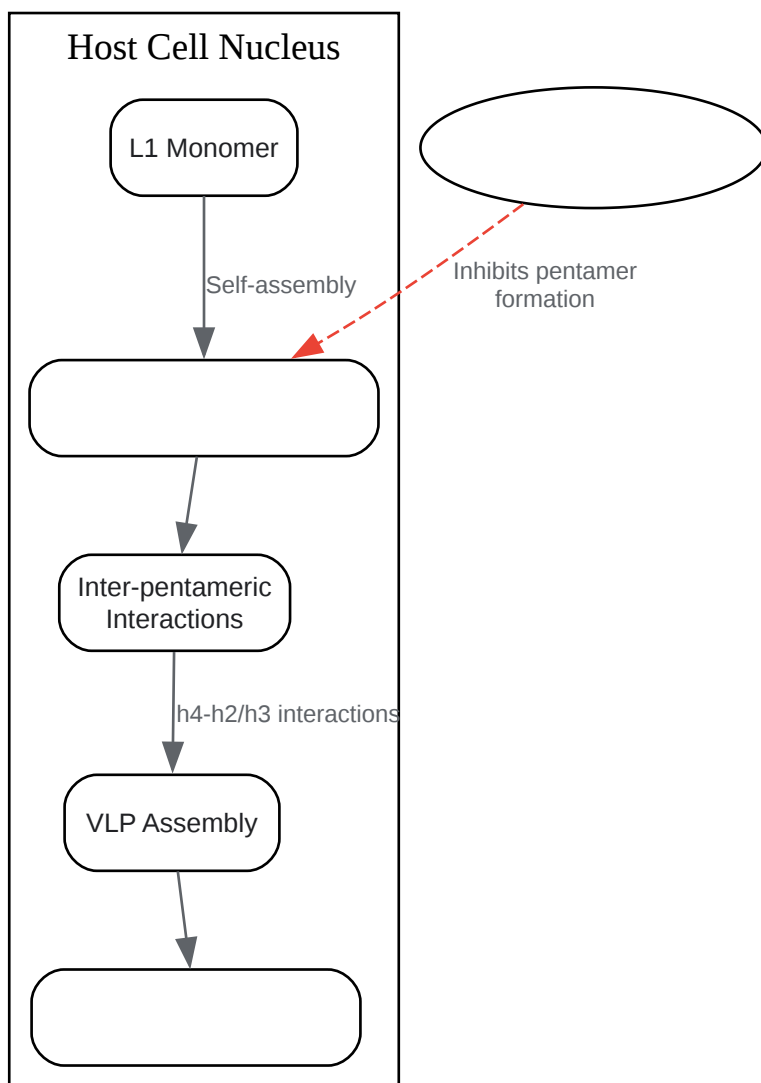
Understanding the intricate pathways of viral capsid assembly is fundamental to designing effective inhibitors. The following diagrams illustrate the key stages of capsid assembly for HIV, HBV, and HPV, highlighting the points of intervention for peptide inhibitors.

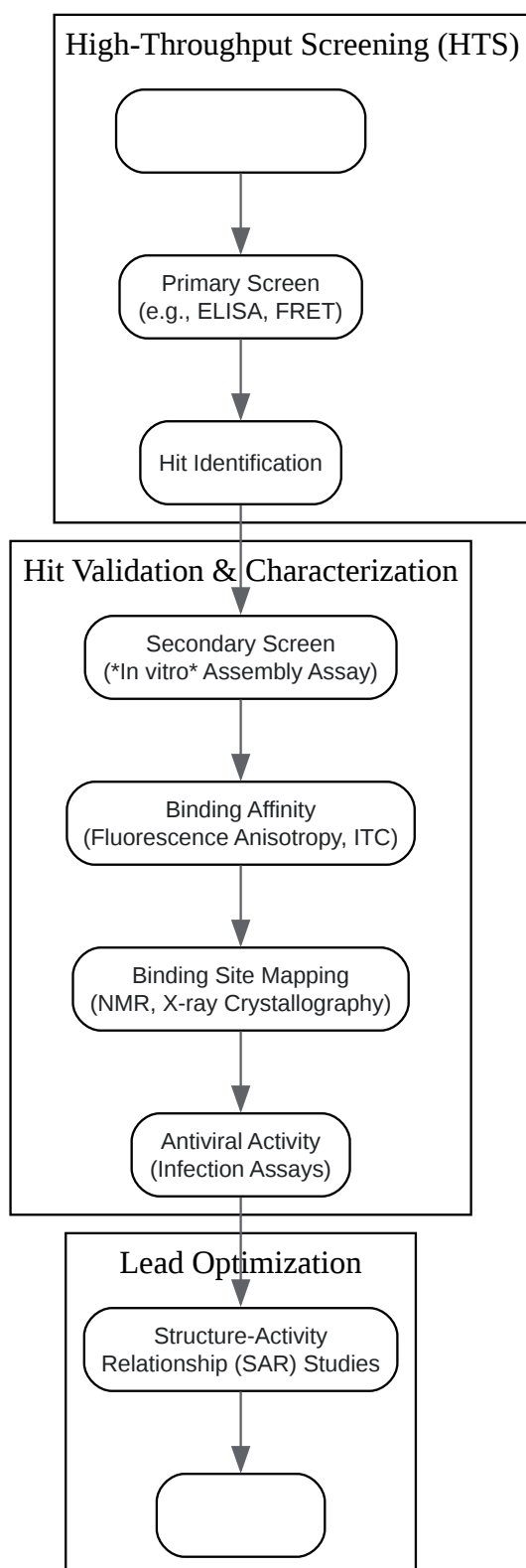


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Figure 1. HIV-1 Gag processing and capsid assembly pathway with the point of peptide inhibition.







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